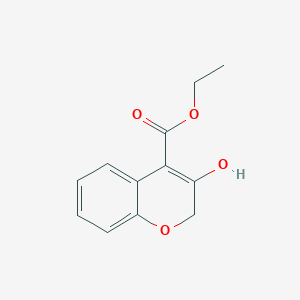

ethyl 3-hydroxy-2H-chromene-4-carboxylate

Description

Overview of Chromene Heterocycles in Organic Chemistry

Chromenes, also known as benzopyrans, are bicyclic organic compounds consisting of a benzene (B151609) ring fused to a pyran ring. researchgate.netresearchgate.net This structural motif is prevalent in a vast array of natural products, including alkaloids, tocopherols, flavonoids, and anthocyanins. researchgate.netnih.gov The inherent chemical architecture of the chromene nucleus has made it a privileged scaffold in medicinal chemistry and materials science. rsc.orgpsu.edu

The versatility of chromene chemistry stems from the various oxidation states and substitution patterns possible on the heterocyclic ring, leading to isomers such as 2H-chromene and 4H-chromene. These structures serve as foundational building blocks for more complex molecular architectures. The reactivity of the chromene system, including its susceptibility to electrophilic and nucleophilic attack, as well as pericyclic reactions, allows for a wide range of chemical transformations.

Importance of Functionalized Chromene Carboxylates in Synthetic Chemistry

The introduction of a carboxylate group, particularly an ethyl carboxylate, onto the chromene scaffold significantly enhances its utility in synthetic organic chemistry. This functionalization provides a reactive handle for a variety of chemical manipulations, including hydrolysis, amidation, and reduction. Furthermore, the electronic nature of the carboxylate group can influence the reactivity of the entire chromene ring system.

Functionalized chromene carboxylates are valuable intermediates in the synthesis of more complex heterocyclic systems. researchgate.net For instance, they can serve as precursors for the construction of fused ring systems and can participate in multicomponent reactions to generate molecular diversity. The strategic placement of hydroxyl and carboxylate groups, as seen in the title compound, offers multiple points for further chemical elaboration, making these scaffolds highly sought after in the design of novel organic molecules.

Academic Research Landscape of Ethyl 3-Hydroxy-2H-Chromene-4-carboxylate and Related Structures

While dedicated research specifically on ethyl 3-hydroxy-2H-chromene-4-carboxylate is not extensively documented in readily available literature, the academic landscape is rich with studies on closely related analogues. A significant body of research exists for the isomeric compound, ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate, a derivative of 4-hydroxycoumarin (B602359). ontosight.ainih.gov This compound and its derivatives have been explored for their varied biological activities.

The synthesis of functionalized 2H-chromenes is an active area of research, with various synthetic strategies being developed. rsc.org These methods often involve cyclization reactions to construct the benzopyran ring. The study of related structures provides valuable insights into the potential synthetic routes and reactivity of ethyl 3-hydroxy-2H-chromene-4-carboxylate. The exploration of this particular isomer remains a potential area for future research, building upon the extensive knowledge of other chromene-based compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-2H-chromene-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-12(14)11-8-5-3-4-6-10(8)16-7-9(11)13/h3-6,13H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXHXXBEFRUFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(COC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Hydroxy 2h Chromene 4 Carboxylate and Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing the chromene scaffold have been well-established for decades and remain widely used due to their reliability and the availability of starting materials. These routes often involve condensation reactions and, more recently, have been adapted into multi-component formats for improved efficiency.

Condensation Reactions

Condensation reactions are fundamental to the construction of the chromene ring system. These reactions typically involve the formation of a carbon-carbon or carbon-oxygen bond with the elimination of a small molecule, such as water or ethanol (B145695).

The Pechmann condensation, discovered by Hans von Pechmann in 1883, is a cornerstone for the synthesis of coumarins (chromen-2-ones), which are close structural relatives of the target molecule. sathyabama.ac.inwikipedia.org The reaction involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.org The mechanism proceeds through an initial transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the coumarin (B35378) ring. wikipedia.orgnih.gov

A variety of catalysts can be employed, ranging from classical mineral acids like sulfuric acid to Lewis acids such as zinc chloride and aluminum chloride. nih.gov While this method directly yields chromen-2-ones, modifications and subsequent reactions can lead to other chromene derivatives. The general harshness of the reaction conditions, often requiring stoichiometric amounts of strong acids and high temperatures, is a notable drawback. researchgate.net

Table 1: Examples of Catalysts Used in Pechmann Condensation

| Catalyst Type | Examples | Reference |

| Mineral Acids | H₂SO₄, HCl, H₃PO₄, CF₃COOH | nih.gov |

| Lewis Acids | ZnCl₂, FeCl₃, AlCl₃, SnCl₄, InCl₃ | nih.gov |

| Heterogeneous | Ti(IV)-doped ZnO nanoparticles | nih.gov |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a powerful tool for carbon-carbon bond formation. wikipedia.orgsigmaaldrich.com The reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org This process is usually catalyzed by a weak base, such as an amine. wikipedia.orgbhu.ac.in

In the context of chromene synthesis, the Knoevenagel condensation is pivotal. It is often the initial step in a sequence where a salicylaldehyde (B1680747) derivative reacts with an active methylene compound like diethyl malonate or ethyl acetoacetate (B1235776). bhu.ac.inresearchgate.net The resulting intermediate, an α,β-unsaturated compound, is then poised for an intramolecular cyclization to form the chromene ring. researchgate.netorganic-chemistry.org The versatility of the Knoevenagel condensation allows for the introduction of various substituents onto the chromene scaffold, depending on the choice of starting materials. bohrium.com

A direct and widely utilized route to chromene derivatives, including analogues of ethyl 3-hydroxy-2H-chromene-4-carboxylate, involves the reaction of substituted salicylaldehydes with β-ketoesters like ethyl acetoacetate or diethyl malonate. sathyabama.ac.inresearchgate.net This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene group of the β-ketoester, catalyzed by a base such as piperidine (B6355638). researchgate.netresearchgate.net

The resulting intermediate undergoes a subsequent intramolecular cyclization where the phenolic hydroxyl group attacks the electrophilic carbon of the newly formed double bond or the ester carbonyl, leading to the formation of the chromene ring. researchgate.netacgpubs.org The reaction conditions can be optimized by varying the catalyst, solvent, and temperature to achieve high yields of the desired chromene product. researchgate.net For instance, the reaction of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate has been shown to be a highly efficient protocol for preparing ethyl 2-oxo-2H-chromene-3-carboxylates. researchgate.net

Multi-Component Reactions (MCRs) for Chromene Derivatives

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials. ijlsci.in These reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and the ability to generate complex molecules in a single step, thus reducing waste and saving time. jcsp.org.pkorientjchem.org

The synthesis of chromene derivatives is particularly amenable to MCR strategies. A common MCR approach involves the one-pot reaction of an aldehyde, an active methylene compound (such as malononitrile (B47326) or ethyl acetoacetate), and a phenol or naphthol derivative. ijlsci.injcsp.org.pklew.ro These reactions can be catalyzed by a variety of catalysts, including basic catalysts like DABCO or sodium carbonate, as well as ionic liquids. ijlsci.injcsp.org.pklew.ro The operational simplicity and often mild reaction conditions make MCRs an attractive and powerful method for generating diverse libraries of chromene derivatives for biological screening. orientjchem.orgmdpi.com

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Reactants | Catalyst Examples | Advantages | Disadvantages |

| Pechmann Condensation | Phenol, β-ketoester | H₂SO₄, AlCl₃, InCl₃ | Simple starting materials, good yields | Harsh conditions, limited to coumarins |

| Knoevenagel Condensation | Salicylaldehyde, Active methylene compound | Piperidine, Triethylamine (B128534) | Versatile, C-C bond formation | Often requires a subsequent cyclization step |

| Multi-Component Reactions | Aldehyde, Active methylene, Phenol | DABCO, Na₂CO₃, Ionic Liquids | High efficiency, atom economy, diversity | Optimization can be complex |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This trend, often referred to as "green chemistry," aims to reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of chromene derivatives, this has led to the exploration of innovative techniques that offer advantages in terms of scalability, cost-effectiveness, and ease of purification. researchgate.net

Modern strategies focus on the use of eco-friendly solvents (like water or ethanol), non-toxic and reusable catalysts, and energy-efficient reaction conditions. nih.govorientjchem.org Techniques such as microwave irradiation and ultrasound synthesis have been successfully employed to accelerate reaction times and improve yields. nih.govresearchgate.net For example, catalyst-free, three-component reactions in ethanol at room temperature have been reported for the synthesis of novel chromene carbonitriles. orientjchem.org Furthermore, the use of magnetic nanoparticles (e.g., Fe₃O₄) as recoverable and reusable catalysts represents a significant advancement in sustainable chromene synthesis. bohrium.com These green approaches not only minimize the environmental impact but also often lead to simpler workup procedures and more efficient synthetic protocols. nih.govresearchgate.net

Catalytic Systems in Chromene Synthesis

Catalysis is central to the modern synthesis of 2H-chromenes and related structures, offering pathways that are more efficient and selective than classical methods. researchgate.netmsu.edu Methodologies can be broadly categorized based on the nature of the catalyst employed, including transition metals, small organic molecules (organocatalysts), and recoverable heterogeneous systems. researchgate.net

Transition metals, particularly palladium, are indispensable tools for constructing complex organic molecules, including heterocyclic systems like chromenes. thieme-connect.de Palladium-catalyzed reactions, such as C-H acylation and cross-coupling, have emerged as powerful alternatives to traditional methods like Friedel-Crafts acylation for the synthesis of aryl ketones, which can be key intermediates or structural components of chromene analogues. mdpi.comorganic-chemistry.org

A general palladium-catalyzed acylation cycle often proceeds through Pd(0)/Pd(II) intermediates. The process typically begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. thieme-connect.de This is followed by a reaction with an acyl source, which can involve the formation of an acyl radical, leading to a new Pd(II) complex. thieme-connect.de The final step is a reductive elimination that yields the desired ketone product and regenerates the active Pd(0) catalyst, completing the cycle. thieme-connect.de

For instance, a concise synthesis of compounds containing the chromeno[4,3-b]chromene scaffold was achieved through a palladium-catalyzed tandem reaction of vinyl iodides and salicyl N-tosylhydrazones. nih.gov This process involves a palladium(II) carbene migratory insertion followed by an intramolecular cyclization. nih.gov Similarly, 4H-chromen-4-one derivatives have been efficiently synthesized via an intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes, using a Pd(PPh₃)₄/Xphos catalyst system. nih.gov These methods highlight the versatility of palladium catalysis in constructing the core chromene ring system and its fused analogues. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Chromene Analogues

| Starting Materials | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Alkenyl bromides, Aldehydes | Pd(PPh₃)₄ / Xphos, K₂CO₃ | 4H-Chromen-4-ones | Moderate to Good | nih.gov |

| Vinyl iodides, Salicyl N-tosylhydrazones | Palladium catalyst | Chromeno[4,3-b]chromenes | Moderate to High | nih.gov |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and represents a major pillar of green chemistry. msu.edu In the context of chromene synthesis, simple amines like piperidine and diethylamine (B46881) often function as effective Brønsted base catalysts. researchgate.netnih.gov These catalysts are particularly effective in promoting condensation reactions that are crucial for building the chromene heterocyclic ring.

The synthesis of various 2-amino-4H-chromenes, for example, often proceeds through a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol derivative (such as resorcinol (B1680541) or naphthol). In these reactions, a basic catalyst like piperidine facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the phenol to the resulting electron-deficient alkene, and subsequent intramolecular cyclization and dehydration to form the final chromene product. While many bases can be used, piperidine has been shown to be an effective catalyst for these transformations. nih.gov Triethylamine is another organic base that has been successfully used to mediate the one-pot synthesis of benzo[f]chromene derivatives from β-naphthol, trans-β-nitrostyrene, and formalin solution. researchgate.net

Heterogeneous catalysts offer significant advantages, particularly in terms of catalyst recovery and reusability, which aligns with the principles of green chemistry. tandfonline.com Among these, magnetic nanoparticles have gained considerable attention. Fe₃O₄@SiO₂–NH₂ core-shell nanoparticles are a prime example of a highly efficient and recyclable heterogeneous catalyst used for synthesizing chromene derivatives. tandfonline.comresearchgate.net

These nanoparticles possess a superparamagnetic iron oxide core, a protective silica (B1680970) (SiO₂) shell, and functional amine (-NH₂) groups on the surface. tandfonline.comresearchgate.net This structure provides dual catalytic functionality: the Fe³⁺ ions can act as Lewis acids to activate carbonyl groups, while the amine groups function as Brønsted bases. tandfonline.com This dual role is highly effective in multicomponent reactions for synthesizing complex chromenes, such as chromeno[2,3-b]pyridines from salicylaldehydes, thiols, and malononitrile. tandfonline.comtandfonline.com The catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. jwent.netjwent.net

Table 2: Fe₃O₄@SiO₂–NH₂ Catalyzed Synthesis of Chromeno[2,3-b]pyridine Derivatives

| Entry | Salicylaldehyde | Thiol | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Salicylaldehyde | Thiophenol | 10 | 95 | tandfonline.com |

| 2 | 5-Bromosalicylaldehyde | Thiophenol | 15 | 92 | tandfonline.com |

| 3 | 3-Methoxysalicylaldehyde | 4-Methylthiophenol | 10 | 94 | tandfonline.com |

| 4 | Salicylaldehyde | 4-Chlorothiophenol | 15 | 90 | tandfonline.com |

Reaction Conditions: Salicylaldehydes (1.5 mmol), malononitrile (3 mmol), and thiol (1.5 mmol) in H₂O/EtOH (1:1) under reflux. tandfonline.com

The development of synthetic routes under metal-free conditions is a key goal in sustainable chemistry to avoid potential contamination of products with toxic metal residues. msu.edu For chromene synthesis, this often involves the use of organocatalysts, ionic liquids, or non-metallic inorganic catalysts.

Ionic liquids, for instance, have been employed as reusable, non-volatile catalysts and reaction media. lew.roresearchgate.net In one study, 1-allyl-3-methyl-imidazolium halides were used as a catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes from naphthols, aromatic aldehydes, and malononitrile under solvent-free conditions. lew.ro The study optimized the reaction conditions, finding that 10 mol% of the ionic liquid catalyst at 80°C provided excellent yields in a short reaction time. lew.ro Another approach involves visible-light-promoted photocatalysis using metal-free organic dyes, which can initiate reactions through radical mechanisms under mild conditions. rsc.org

Green Chemistry Approaches

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjddhs.com In the synthesis of chromenes, this translates to the use of safer solvents, renewable starting materials, energy-efficient methods, and catalytic procedures that maximize atom economy. researchgate.net

One of the most effective green chemistry strategies is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution. jddhs.com This can be achieved by conducting reactions under solvent-free (neat) conditions or by using environmentally benign solvents like water or ethanol. researchgate.netslideshare.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. africanjournalofbiomedicalresearch.com This "green chemistry" approach has been successfully applied to the synthesis of various chromene derivatives. nih.gov The primary advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can significantly reduce the formation of by-products. dergipark.org.tr

In the context of chromene synthesis, microwave irradiation facilitates various transformations, including multicomponent reactions (MCRs) and cyclization steps. For instance, the synthesis of dihydrofurocoumarin frameworks, which are structurally related to chromenes, has been achieved through a multi-step reaction involving a radical cyclization promoted by manganese(III) acetate (B1210297) under microwave irradiation. dergipark.org.tr This method highlights the efficient solubilization of reagents and significantly reduced reaction times, with a reaction being completed in just 5 minutes at 80°C. dergipark.org.tr

Another example involves the condensation of 4-hydroxycoumarin (B602359), aromatic aldehydes, and 2-mercaptobenzimidazole (B194830) to produce bioactive 4-hydroxy-2H-chromen-2-one derivatives. africanjournalofbiomedicalresearch.com Under microwave irradiation, these reactions were completed in 6 to 11 minutes, yielding excellent results that significantly outperform traditional heating techniques. africanjournalofbiomedicalresearch.com These examples demonstrate the broad applicability and efficiency of microwave assistance in synthesizing complex heterocyclic systems related to ethyl 3-hydroxy-2H-chromene-4-carboxylate.

| Reactants | Conditions | Product Type | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 3,3-bis(4-fluorophenyl)acrylate, 4-Hydroxycoumarin | Manganese(III) acetate, Acetic acid, 80°C, Microwave | Dihydrofuro[3,2-c]chromene | 5 min | 55% | dergipark.org.tr |

| 4-Hydroxycoumarin, Aromatic aldehydes, 2-Mercaptobenzimidazole | Microwave irradiation | 4-Hydroxy-2H-chromen-2-one derivatives | 6-11 min | Excellent | africanjournalofbiomedicalresearch.com |

| 6-Hydroxy-4-methyl-2H-chromen-2-one, Selenium dioxide | DMF, Acetic acid, Microwave | 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde | Specific time not stated | Good | nih.gov |

Visible-Light Induced Photochemical Reactions

Visible-light photoredox catalysis has revolutionized modern organic synthesis, offering a sustainable and green energy source for chemical transformations. researchgate.netresearchgate.net This approach has been extensively utilized for the synthesis and functionalization of chromene derivatives. researchgate.net By using light as an abundant and non-toxic reagent, these methods enable the construction of complex molecules under mild reaction conditions. organic-chemistry.org

The synthesis of 3-alkyl chromones, for example, has been achieved from o-hydroxyaryl enaminones and α-diazo esters using visible light without the need for any external catalyst or additive. organic-chemistry.org This method provides excellent yields across a broad range of substrates at room temperature and is suitable for large-scale production. Mechanistic studies suggest the involvement of carbene species and active cyclopropane (B1198618) intermediates in this transformation. organic-chemistry.org

Furthermore, visible-light-induced arylation of chromene systems has been demonstrated. The decarboxylative ipso-arylation of 2-oxo-2H-chromene-3-carboxylic acids can be accomplished using a Ru(II) complex as a photocatalyst under blue LED irradiation. bohrium.com This process involves the generation of aryl radicals via a single-electron transfer (SET) process, which then react with the chromene substrate. bohrium.com Such photochemical methods represent a powerful and environmentally benign strategy for accessing functionalized chromene analogues.

| Reactants | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| o-Hydroxyaryl enaminones, α-Diazo esters | Visible light, MeCN, Room temperature | 3-Alkyl chromones | Catalyst- and additive-free, Excellent yields | organic-chemistry.org |

| 2-Oxo-2H-chromene-3-carboxylic acids, Aryl diazonium salts | Ru(II) complex, Blue LEDs | Arylated 2-oxo-2H-chromenes | Decarboxylative ipso-arylation, Mild conditions | bohrium.com |

| Redox-active esters, (TMS)3SiH | Visible light (456 nm blue LEDs) | Decarboxylated alkanes | Forms Electron Donor-Acceptor (EDA) complex, Radical process | ustc.edu.cn |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient routes. The formation of the chromene ring often involves complex, multi-step sequences.

Michael Addition and Subsequent Rearrangement Pathways

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis. wikipedia.orglscollege.ac.in It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). byjus.comyoutube.com In the synthesis of chromene analogues, this reaction often serves as a key initial step.

The mechanism typically begins with the deprotonation of the Michael donor by a base to form a stabilized carbanion or enolate. wikipedia.orgbyjus.com This nucleophile then attacks the β-carbon of the Michael acceptor in a 1,4-conjugate addition. lscollege.ac.inyoutube.com The resulting enolate is then protonated to yield the Michael adduct. byjus.com

A relevant example is the l-proline-catalyzed three-component reaction of an aryl aldehyde, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and 4-hydroxy-2H-chromene-2-thione. rsc.org The reaction proceeds first through a Knoevenagel condensation between the aldehyde and dimedone. The resulting α,β-unsaturated intermediate then acts as a Michael acceptor for the 4-hydroxy-2H-chromene-2-thione, which serves as the Michael donor. This is followed by an intramolecular cyclization and dehydration to afford the final chromeno[2,3-b]chromene product. rsc.org

Cyclization Mechanisms (e.g., Domino-Oxa-Michael/Aldol Condensation)

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient approach to complex molecules. The synthesis of benzopyran (chromene) derivatives can be achieved through catalytic enantioselective domino oxa-Michael/aldol condensations. nih.gov

This sequence is a powerful strategy for constructing the chromene ring system. It typically starts with the conjugate addition of a phenolic oxygen to an α,β-unsaturated aldehyde or ketone (an oxa-Michael reaction). This generates an enolate intermediate which is strategically positioned to undergo a subsequent intramolecular aldol condensation. The final step is usually a dehydration to form the chromene double bond. This elegant pathway allows for the rapid assembly of the core benzopyran structure with potential for high stereocontrol. nih.gov

Role of Catalysts in Reaction Mechanisms

Metal Catalysis: Transition metals like gold, cobalt, and manganese are effective catalysts for chromene synthesis. msu.edudergipark.org.tr For example, gold catalysts can promote the cycloisomerization of aryl propargyl ethers to form 2H-chromenes. msu.edu Cobalt(II) complexes can catalyze a reaction between salicyl-N-tosylhydrazones and terminal alkynes, proceeding through a metallo-radical intermediate. msu.edu Manganese(III) acetate is used as an oxidizing agent to initiate radical cyclization reactions. dergipark.org.tr

Organocatalysis: Chiral secondary amines, such as those derived from proline, are commonly used in organocatalysis. rsc.org In the synthesis of chromeno[2,3-b]chromenes, l-proline (B1679175) catalyzes the initial Knoevenagel condensation and subsequent Michael addition. rsc.org These catalysts often operate by forming enamine or iminium ion intermediates, which activates the substrates and can control the stereochemical outcome of the reaction.

Photocatalysis: In visible-light-induced reactions, photocatalysts like ruthenium complexes are essential. bohrium.com Upon absorbing light, the photocatalyst becomes excited and can engage in single-electron transfer (SET) processes with the substrates, generating radical ions that initiate the desired chemical transformation. researchgate.netbohrium.com

The choice of catalyst is critical as it dictates the reaction pathway. For instance, in conjugate additions, strong bases tend to favor 1,2-addition to the carbonyl group, while weaker bases or specific organocatalysts favor the desired 1,4-Michael addition. chemistrysteps.com

Stereochemical Control in Synthesis

Achieving stereochemical control is a significant challenge and a major focus in the synthesis of complex molecules like chromene analogues, which can possess multiple stereocenters.

Enantioselective organocatalysis has proven to be a powerful tool for the asymmetric synthesis of benzopyran derivatives. nih.gov For example, chiral Brønsted acid/Lewis acid systems can catalyze the enantioselective addition of boronates to chromene acetals. nih.gov Similarly, Takemoto's organocatalyst has been used for the efficient kinetic resolution of racemic 3-nitro-2H-chromene derivatives. nih.gov

In reactions forming 3,4-disubstituted chromane (B1220400) rings, the relative stereochemistry is often influenced by thermodynamic stability. For instance, in the synthesis of ethyl 2-oxo-4-phenylchromane-3-carboxylate, the product is a stable racemic mixture with the bulky substituents at the 3- and 4-positions adopting pseudo-equatorial and pseudo-axial dispositions to minimize steric strain. mdpi.com The subsequent O-acylation of this system proceeds regioselectively, influenced by the steric hindrance of the existing substituents. mdpi.com These examples underscore the importance of catalyst design and substrate structure in dictating the stereochemical outcome of chromene synthesis.

Chemical Reactivity and Transformations of Ethyl 3 Hydroxy 2h Chromene 4 Carboxylate

Functional Group Interconversions of the Ester Moiety

The ethyl carboxylate group at the C4 position is a primary site for nucleophilic acyl substitution, allowing for its conversion into other important functional groups such as carboxylic acids and hydrazides.

The ester moiety of ethyl 3-hydroxy-2H-chromene-4-carboxylate can be hydrolyzed to the corresponding 3-hydroxy-2H-chromene-4-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions.

Under acidic conditions, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. The reaction is reversible, and the use of excess water helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). sciepub.com

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then acidified in a separate step to produce the final carboxylic acid. sciepub.com

Table 1: Conditions for Hydrolysis of Ethyl 3-Hydroxy-2H-Chromene-4-carboxylate

| Hydrolysis Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, H₂O | Heat (Reflux) | 3-Hydroxy-2H-chromene-4-carboxylic acid + Ethanol |

The reaction of chromene esters with nucleophiles like hydrazine (B178648) hydrate (B1144303) is a common route for the synthesis of carbohydrazides, which are valuable precursors for various heterocyclic compounds. mdpi.commdpi.com However, the reaction with ethyl 2-oxo-2H-chromene-3-carboxylate, a closely related analog, is complex and does not always yield the expected 2-oxo-2H-chromene-3-carbohydrazide. mdpi.comnih.gov

Research has shown that when ethyl 2-oxo-2H-chromene-3-carboxylate is refluxed with hydrazine hydrate in ethanol, the pyran-2-one ring is susceptible to nucleophilic attack and subsequent ring-opening. mdpi.comnih.gov This leads to the formation of salicylaldehyde (B1680747) azine and malonohydrazide as the major products, rather than the desired coumarin-3-carbohydrazide. mdpi.comresearchgate.net The proposed mechanism involves the initial attack of hydrazine on the ester, followed by a nucleophilic attack on the chromene ring, leading to its cleavage. researchgate.net

Despite the prevalence of ring-opening, the synthesis of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides has been achieved through a multi-step process, indicating that under specific conditions, the carbohydrazide (B1668358) can be formed and utilized as an intermediate. nih.gov The successful synthesis often involves trapping the initially formed hydrazide with an aldehyde before it can undergo further reactions. nih.gov

Table 2: Products from the Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate

| Product Name | Structure | Reaction Pathway | Reference |

|---|---|---|---|

| Salicylaldehyde azine | Ring-opening | mdpi.comnih.gov | |

| Malonohydrazide | Ring-opening | mdpi.comnih.gov |

Reactions at the Chromene Ring System

The chromene ring system, consisting of a fused benzene (B151609) and dihydropyran ring, exhibits a rich and varied reactivity, including electrophilic substitution on the aromatic part and nucleophilic additions or ring-opening reactions at the heterocyclic portion.

The benzene ring of the chromene scaffold can undergo electrophilic aromatic substitution (SEAr) reactions such as halogenation and nitration. The position of substitution is directed by the activating and ortho-, para-directing effect of the ether oxygen atom of the pyran ring.

Halogenation: The regioselective halogenation of 2H-chromenones has been achieved using sodium halides (NaCl or NaBr) as the halogen source and oxone as an oxidant. researchgate.net This method provides a facile route to 3-halo-2H-chromenones. Further studies on various 2-aryl-3-nitro-2H-chromenes have shown that halogenation can occur on the benzopyran ring as well as the 2-aryl substituent, leading to mono-, di-, and tri-halogenated derivatives with significant biological activity. nih.gov

Nitration: The nitration of phenols can lead to the formation of nitrocyclohexa-dienones, which are intermediates in the formation of nitrophenols. researchgate.net In the context of 3-nitro-2H-chromenes, while the nitro group is typically introduced before the chromene ring formation, further substitution on the aromatic ring is possible. researchgate.net The reactivity of the chromene system is such that the positions activated by the ring oxygen (typically C6 and C8) are the most likely sites for electrophilic attack, assuming they are unsubstituted.

The dihydropyran ring of the 2H-chromene system contains electrophilic centers that are susceptible to attack by nucleophiles. This can lead to either addition products or, more commonly, the opening of the heterocyclic ring. researchgate.net

The C2 and C4 positions of the chromene ring are particularly electrophilic. Strong nucleophiles can attack these sites, initiating a cascade of reactions. As discussed previously, the reaction with hydrazine hydrate is a prime example where nucleophilic attack leads to the opening of the pyran ring. mdpi.comnih.gov This reactivity is a general feature of chromone (B188151) and chromene derivatives. researchgate.net The presence of an electron-withdrawing group at the 3-position, such as a nitro group, further activates the C=C double bond towards Michael addition by nucleophiles. mdpi.com

The 3-hydroxyl group of ethyl 3-hydroxy-2H-chromene-4-carboxylate exists in tautomeric equilibrium with its keto form, but it primarily exhibits enolic character. This hydroxyl group can be functionalized through reactions such as acylation and etherification.

A simple and effective protocol for the O-acylation of the enol form of a related compound, (R/S)-ethyl 2-oxo-4-phenylchromane-3-carboxylate, has been demonstrated. mdpi.comresearchgate.netpreprints.org The reaction with acetic anhydride (B1165640) in the presence of triethylamine (B128534) at room temperature yields the corresponding O-acylated product, (R/S)-ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate. mdpi.comresearchgate.netpreprints.org This demonstrates the preferred regioselectivity for O-acylation over C-acylation, which is influenced by steric factors from substituents at the 3 and 4 positions. mdpi.comresearchgate.net This methodology can be applied to derivatize the hydroxyl group of ethyl 3-hydroxy-2H-chromene-4-carboxylate, providing access to a range of enol esters.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Ethyl 3-hydroxy-2H-chromene-4-carboxylate |

| 3-Hydroxy-2H-chromene-4-carboxylic acid |

| Ethanol |

| Sodium 3-hydroxy-2H-chromene-4-carboxylate |

| Potassium 3-hydroxy-2H-chromene-4-carboxylate |

| Hydrazine hydrate |

| 2-Oxo-2H-chromene-3-carbohydrazide |

| Salicylaldehyde azine |

| Malonohydrazide |

| N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides |

| Sodium chloride |

| Sodium bromide |

| Oxone |

| 3-Halo-2H-chromenones |

| 2-Aryl-3-nitro-2H-chromenes |

| (R/S)-Ethyl 2-oxo-4-phenylchromane-3-carboxylate |

| Acetic anhydride |

| Triethylamine |

Cycloaddition Reactions (e.g., with Azidomethyl Intermediates)

Cycloaddition reactions involving ethyl 3-hydroxy-2H-chromene-4-carboxylate derivatives provide a powerful tool for the construction of novel heterocyclic frameworks. A notable example is the reaction of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates with various alkynes. This reaction, often referred to as a "click reaction," leads to the formation of triazolylchromene-3-carboxylates. niscpr.res.in

The synthesis of the requisite azidomethyl intermediate begins with the preparation of ethyl 2H-chromene-3-carboxylates from salicylaldehydes and ethyl 4-chloro-3-oxobutanoate. niscpr.res.in Subsequent treatment with a reducing agent like triethylsilane in the presence of a Lewis acid affords ethyl 2-(chloromethyl)-4H-chromene-3-carboxylates. The chloromethyl group is then converted to an azidomethyl group by reaction with sodium azide. niscpr.res.in

The cycloaddition of these ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates with different alkynes, such as phenylacetylenes, prop-2-yn-1-ol, ethyl propiolate, and acetylenedicarboxylates, yields a series of 2H- and 4H-triazolylchromene-3-carboxylates. niscpr.res.in The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the alkyne. For instance, phenylacetylenes bearing electron-donating groups tend to exclusively yield 2H-triazolylchromene-3-carboxylates, while those with electron-withdrawing groups can produce a mixture of both 2H- and 4H-isomers. niscpr.res.in Interestingly, prop-2-yn-1-ol and ethyl propiolate have been observed to selectively produce 4H-triazolylchromene-3-carboxylates. niscpr.res.in

Table 1: Examples of Cycloaddition Reactions with Azidomethyl Intermediates

| Azidomethyl Chromene Derivative | Alkyne | Product(s) | Reference |

| Ethyl 2-(azidomethyl)-4H-chromene-3-carboxylate | Phenylacetylene | Mixture of 2H- and 4H-triazolylchromene-3-carboxylates | niscpr.res.in |

| Ethyl 2-(azidomethyl)-4H-chromene-3-carboxylate | 4-Methoxyphenylacetylene | Exclusively 2H-triazolylchromene-3-carboxylates | niscpr.res.in |

| Ethyl 2-(azidomethyl)-4H-chromene-3-carboxylate | Prop-2-yn-1-ol | Exclusively 4H-triazolylchromene-3-carboxylates | niscpr.res.in |

| Ethyl 2-(azidomethyl)-4H-chromene-3-carboxylate | Ethyl propiolate | Exclusively 4H-triazolylchromene-3-carboxylates | niscpr.res.in |

Rearrangement Reactions and Tautomerism

Ethyl 3-hydroxy-2H-chromene-4-carboxylate and its derivatives can undergo rearrangement reactions and exhibit tautomerism. The presence of the hydroxyl group at the 3-position allows for keto-enol tautomerism. In solution, these compounds can exist as an equilibrium mixture of the enol form (3-hydroxy-2H-chromene) and the keto form (3-oxo-chroman).

Schiff bases derived from 3-acyl-4-hydroxycoumarins can exist in two tautomeric forms: the imine and the enamine. nih.gov The enamine form is often stabilized by intramolecular hydrogen bonding. nih.gov

Rearrangement reactions can also occur under certain conditions. For example, the reaction of ethyl coumarin-3-carboxylate with diazoethane (B72472) can lead to 4-alkylated products. acgpubs.org Additionally, rearrangement of ethyl coumarin-3-carboxylate with 3-methylbutanoic anhydride in the presence of triethylamine has been shown to yield ethyl 2-(3,3-dimethyl-2-oxochroman-4-yl)acetate. acgpubs.org

Table 2: Summary of Rearrangement and Tautomeric Behavior

| Transformation | Reactant(s) | Product(s) | Key Features | Reference |

| Tautomerism | 3-Acyl-4-hydroxycoumarin Schiff bases | Imine and Enamine tautomers | Equilibrium between two forms, enamine often stabilized by intramolecular hydrogen bonding. | nih.gov |

| Rearrangement | Ethyl coumarin-3-carboxylate, Diazoethane | 4-Alkylated product | Alkylation at the 4-position of the coumarin (B35378) ring. | acgpubs.org |

| Rearrangement | Ethyl coumarin-3-carboxylate, 3-Methylbutanoic anhydride, Triethylamine | Ethyl 2-(3,3-dimethyl-2-oxochroman-4-yl)acetate | Rearrangement involving the coumarin ring and the anhydride. | acgpubs.org |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed 1D and 2D NMR data specifically for the isolated ethyl 3-hydroxy-2H-chromene-4-carboxylate tautomer are not available in published literature. While studies on related 4-hydroxycoumarin (B602359) derivatives exist, they primarily report data for the more stable keto form or for an equilibrium mixture, precluding a focused analysis on the specified enol structure.

No specific ¹H, ¹³C, or DEPT-135 NMR spectra have been found for ethyl 3-hydroxy-2H-chromene-4-carboxylate.

A detailed structural assignment using 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY for ethyl 3-hydroxy-2H-chromene-4-carboxylate could not be performed due to a lack of published experimental data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Specific mass spectrometry data, including molecular ion peak and detailed fragmentation patterns, for ethyl 3-hydroxy-2H-chromene-4-carboxylate are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

A detailed IR spectrum with assignments for the characteristic functional group vibrations of the ethyl 3-hydroxy-2H-chromene-4-carboxylate tautomer has not been found in the literature.

X-ray Crystallography for Solid-State Structure and Conformation Analysis

There are no published reports on the single-crystal X-ray diffraction analysis of ethyl 3-hydroxy-2H-chromene-4-carboxylate, meaning its solid-state structure and conformation have not been experimentally determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While UV-Vis spectroscopy is relevant for studying the chromophoric system of chromene derivatives, specific absorption maxima and molar absorptivity data for the isolated ethyl 3-hydroxy-2H-chromene-4-carboxylate are not documented.

Theoretical and Computational Chemistry of Ethyl 3 Hydroxy 2h Chromene 4 Carboxylate

Structure-Reactivity Relationship Studies

A detailed analysis of the structure-reactivity relationship for ethyl 3-hydroxy-2H-chromene-4-carboxylate would require specific research data that is not currently available in the public domain based on the performed searches. Such a study would investigate how the arrangement of atoms and functional groups within the molecule influences its chemical behavior. Key aspects to be investigated would include:

Role of the Hydroxyl Group: The acidity of the hydroxyl proton and its ability to act as a hydrogen bond donor would be a primary determinant of the molecule's reactivity. Its position at C3 would influence the electron density of the pyran ring.

Influence of the Ethyl Carboxylate Group: This group is electron-withdrawing and would impact the electrophilicity of the chromene ring system, particularly the carbon atoms in its vicinity. The orientation of the ester group could also introduce steric effects that influence how other molecules can approach and react.

Tautomerism: The potential for keto-enol tautomerism, where the hydrogen from the hydroxyl group could migrate to the C2 position to form an oxo group, would significantly affect its reactivity profile. Computational studies would be essential to determine the relative stability of the tautomers.

Applications in Chemical Synthesis and Materials Science

As Synthetic Intermediates and Building Blocks for Complex Molecules

The structural framework of ethyl 3-hydroxy-2H-chromene-4-carboxylate makes it a valuable precursor in synthetic organic chemistry. The chromene ring system can be modified through various reactions, enabling the construction of diverse and complex molecules. acgpubs.orgresearchgate.net

While the chromene scaffold is highly adaptable for various synthetic transformations, its specific application as a direct precursor for the synthesis of extended polyene systems is not extensively detailed in current research literature. Related structures, such as 3-vinyl-2H-chromenes, have been noted as precursors for other classes of compounds, including potential anticancer agents. researchgate.net

The chromene moiety is a well-established starting point for the synthesis of various heterocyclic compounds, most notably thiazolidinones. researchgate.netresearchgate.netscispace.com Thiazolidinones are a class of compounds recognized for their wide range of biological activities. researchgate.netscispace.com The synthesis often proceeds through a multi-step sequence. For instance, a related precursor, (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, can be converted into a dihydrazide. This intermediate then undergoes condensation with various aromatic aldehydes to form Schiff's bases. The final step involves a cyclocondensation reaction with 2-mercaptoacetic acid to construct the target N-(2-aryl-4-oxothiazolidin-3-yl) acetamides. researchgate.netscispace.com

Beyond thiazolidinones, chromene derivatives are also employed in the synthesis of other important heterocycles. For example, ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates react with 1,2-binucleophilic agents like hydrazine (B178648) and hydroxylamine (B1172632) under mild conditions to produce pyrazole (B372694) and isoxazole (B147169) derivatives in high yields. researchgate.net

| Chromene Precursor Type | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid derivative | 1. Hydrazine Hydrate (B1144303) 2. Aromatic Aldehyde 3. Mercaptoacetic Acid | Thiazolidinone | researchgate.netscispace.com |

| Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates | Hydrazine / Phenylhydrazine | Pyrazole | researchgate.net |

| Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates | Hydroxylamine | Isoxazole | researchgate.net |

| 2H-3-Chromenecarbaldehydes | Glycine ethyl ester hydrochloride, Mercaptoacetic acid | Thiazolidinone | researchgate.net |

The chromene skeleton is readily accessible through multi-component reactions (MCRs), which are highly efficient chemical strategies that combine three or more reactants in a single pot to form a final product that contains significant portions of all the initial components. nih.govmdpi.com This approach is valued for its operational simplicity, time-efficiency, and adherence to the principles of green chemistry. mdpi.com

A common example is the one-pot, three-component synthesis of 2-amino-4H-chromenes. This reaction typically involves the condensation of an aldehyde, a phenol (B47542) (such as resorcinol), and a compound with an active methylene (B1212753) group (like malononitrile) in the presence of a catalyst. nih.govmdpi.com Similarly, certain 4-thiazolidinones can be assembled via a three-component reaction involving an amine, an aldehyde, and mercaptoacetic acid. researchgate.net

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

|---|---|---|---|---|

| Substituted Benzaldehyde | Resorcinol (B1680541) | Malononitrile (B47326) | Sodium Carbonate | 2-Amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile |

Development of Organic Functional Materials

The coumarin (B35378) nucleus, the core of ethyl 3-hydroxy-2H-chromene-4-carboxylate, is a well-known chromophore. This characteristic makes it a valuable component in the design and synthesis of organic functional materials, particularly dyes and pigments. acgpubs.orgresearchgate.net

The 4-hydroxycoumarin (B602359) scaffold, which is the parent structure of the title compound, is a key building block for producing novel azo dyes. researchgate.net The synthesis is achieved by coupling 4-hydroxycoumarin with a variety of aromatic diazonium salts derived from compounds such as 2-aminothiazole, 2-aminobenzothiazole, and 4-aminoacetophenone. researchgate.net

The broader class of coumarin compounds sees application in the field of polymer science. acgpubs.org However, specific research detailing the direct use of ethyl 3-hydroxy-2H-chromene-4-carboxylate as a monomer or functional additive in polymerization processes is not extensively documented in the available literature.

Lack of Publicly Available Research Data on Ethyl 3-hydroxy-2H-chromene-4-carboxylate in Natural Product Synthesis

The chromene scaffold, a heterocyclic system consisting of a benzene (B151609) ring fused to a pyran ring, is a core component of many naturally occurring compounds, including flavonoids, alkaloids, and tocopherols. dntb.gov.uamdpi.comresearchgate.net These natural products exhibit a wide range of pharmacological properties, which has spurred considerable interest in the synthesis of their analogues for drug discovery and development. nih.govresearchgate.net Synthetic chemists often utilize various substituted chromene building blocks to construct these complex molecular architectures. researchgate.netoup.com

However, searches for "ethyl 3-hydroxy-2H-chromene-4-carboxylate" as a specific reagent or intermediate in the synthesis of natural product analogues did not yield any dedicated studies or detailed research findings. The available literature predominantly focuses on other isomers, such as those with substitution patterns at different positions on the chromene ring. For instance, compounds like 4-hydroxycoumarin (a tautomer of 2,4-dihydroxy-2H-chromene) and its derivatives are extensively used in the synthesis of various bioactive molecules. nih.gov Similarly, the synthesis and reactions of ethyl 2-oxo-2H-chromene-3-carboxylate are well-documented. researchgate.netnih.gov

The absence of specific data for ethyl 3-hydroxy-2H-chromene-4-carboxylate in the context of natural product synthesis suggests that it may be a less common or synthetically challenging intermediate compared to other chromene derivatives. It is also possible that research involving this specific compound exists but has not been published or is not indexed in major chemical databases.

Due to the lack of available information, a detailed article on the role of ethyl 3-hydroxy-2H-chromene-4-carboxylate in the synthesis of natural product analogues, including data tables and detailed research findings as requested, cannot be generated at this time. Further primary research would be required to establish and document the synthetic utility of this particular chemical compound.

Mechanistic Exploration of Biological Activities in Vitro Studies

Enzyme Inhibition Studies

Derivatives of the chromene scaffold have demonstrated significant inhibitory activity against a range of enzymes, including acetylcholinesterase (AChE) and nuclear factor-kappa B (NF-κB).

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy. researchgate.net A new coumarin (B35378) derivative, (E)-3-(3-(4-(dimethylamino) phenyl) acrylo-yl)-4-hydroxy-2H-chromen-2-one, has been investigated for its AChE inhibitory activity, showing a notable 48.25% inhibition. researchgate.netresearchgate.net Furthermore, a series of coumarin-3-carboxamide-N-morpholine hybrids were designed as cholinesterase inhibitors, with most of the synthesized compounds showing potent inhibition of AChE. nih.gov

The transcription factor NF-κB plays a critical role in regulating inflammatory responses. researchgate.net The design and synthesis of 3,4-dihydro-2H-benzo[h]chromene derivatives have been explored for their potential as NF-κB inhibitors. researchgate.net Studies on ethyl caffeate, a related phenolic compound, have shown it suppresses NF-κB activation by impairing the binding of NF-κB to its DNA element, which in turn inhibits downstream inflammatory mediators. nih.gov This suggests a potential mechanism for chromene derivatives in modulating inflammatory pathways.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Understanding the kinetics of enzyme-inhibitor interactions is fundamental to drug design. Kinetic studies on various chromene and coumarin derivatives have revealed different modes of inhibition. For instance, certain coumarin-isatin derivatives have been identified as non-competitive inhibitors of α-glucosidase. researchgate.net In contrast, a study on 4H-chromene-3-carboxylate derivatives as elastase inhibitors found that the most potent compound acted as a competitive inhibitor, forming an enzyme-inhibitor complex. tccollege.org Kinetic and docking studies of a specific coumarin-3-carboxamide-N-morpholine hybrid confirmed its ability to inhibit AChE by binding to dual sites on the enzyme. nih.gov

Table 1: Kinetic Parameters of Chromene/Coumarin Derivatives

| Derivative Class | Target Enzyme | Inhibition Type | Ki Value |

|---|---|---|---|

| Coumarin-isatin | α-glucosidase | Non-competitive | 2.14 µM researchgate.net |

Structure-Activity Relationships at the Molecular Level

Structure-activity relationship (SAR) studies are vital for optimizing the potency and selectivity of lead compounds. For chromene derivatives, SAR studies have provided insights into the molecular features necessary for biological activity.

Investigations into ethyl 2-amino-4H-chromene-3-carboxylate analogues as antagonists of anti-apoptotic Bcl-2 proteins revealed that the 6-bromo substituent was not essential for activity and could be replaced by various alkyl groups. nih.gov Positive correlations were observed between the binding affinities of these compounds to Bcl-2 proteins and their in vitro cytotoxicity. nih.gov Further optimization of a related analogue led to the identification of a compound with low micromolar cytotoxicity against a broad range of cancer cells. researchgate.net

In the context of P2Y6 receptor antagonism, SAR studies of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have shown that substitutions at the 6-position of the chromene ring are well-tolerated and can be used to enhance affinity. nih.gov For antioxidant activity, the presence of hydroxyl groups on the ring structure of 3-carboxy-coumarins is correlated with their DPPH radical scavenging effects. nih.gov The catechol moiety and the α,β-unsaturated ester group have been identified as important structural features for preventing NF-κB-DNA complex formation. nih.gov

Receptor Binding Assays and Ligand-Target Interactions

Beyond enzyme inhibition, chromene derivatives have been shown to interact with specific cellular receptors, modulating their function. Receptor binding assays are instrumental in identifying these interactions and quantifying the affinity of the ligands.

P2Y6 Receptor Antagonism Studies

The P2Y6 receptor (P2Y6R), a Gq-coupled receptor activated by uridine (B1682114) 5′-diphosphate (UDP), is a promising target for various inflammatory conditions. nih.gov A class of 2H-chromene derivatives has been identified as reversible P2Y6R antagonists. nih.govresearchgate.net

SAR studies have extensively mapped the requirements for potent P2Y6R antagonism. Initial library screening identified 3-nitro-2-(trifluoromethyl)-2H-chromene as a selective P2Y6R antagonist with micromolar affinity. nih.gov Subsequent research has shown that long-chain amino-functionalized congeners can display greatly enhanced affinity. nih.gov For example, a 6-(Boc-amino-n-heptylethynyl) analogue demonstrated an IC50 of 162 nM, representing a significant increase in affinity compared to the parent compound. nih.gov The affinity was found to be dependent on the chain length, the point of attachment on the chromene ring, and the functionality at the end of the chain. nih.gov

Table 2: P2Y6 Receptor Antagonism by 2H-Chromene Derivatives

| Derivative | IC50 Value |

|---|---|

| 3-nitro-2-(trifluoromethyl)-2H-chromene | ~1-3 µM nih.govacs.org |

| 6-(Boc-amino-n-heptylethynyl) analogue (MRS4940) | 162 nM nih.gov |

Cellular Pathway Modulation (In Vitro Cell-Based Assays)

The biological effects of ethyl 3-hydroxy-2H-chromene-4-carboxylate and its derivatives are ultimately mediated by their ability to modulate intracellular signaling pathways. In vitro cell-based assays are essential for studying these modulatory effects in a cellular context. The aforementioned inhibition of the NF-κB pathway and antagonism of the P2Y6 receptor are prime examples of such modulation. researchgate.netnih.gov

Mechanisms of Antioxidant Activity

Many chromene and coumarin derivatives exhibit significant antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metals. nih.gov The 4-hydroxy group is considered highly potent in disrupting chain reaction processes initiated by free radicals. nih.gov

The most common in vitro method for evaluating antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Numerous studies have demonstrated the DPPH radical scavenging ability of various 4H-chromene-3-carboxylates and other coumarin derivatives. tccollege.orgeco-vector.com For instance, ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate showed excellent radical-scavenging activity. nih.gov The mechanism often involves the donation of a hydrogen atom from a hydroxyl group on the chromene ring to the DPPH radical, thus neutralizing it. nih.govnih.gov Density functional theory (DFT) calculations have supported this, showing that the highest occupied molecular orbital, which indicates electron-donating properties, is often localized on parts of the molecule that can readily participate in radical scavenging. pharmpharm.ru

Antimicrobial Activity at the Cellular Level

Derivatives of the 4-hydroxy-2-oxo-2H-chromene core have demonstrated notable antimicrobial properties against a range of pathogenic bacterial and fungal strains. The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential microbial enzymes. ontosight.ai

Research into novel derivatives has provided specific data on their efficacy. For example, complex thiazole (B1198619) derivatives incorporating the ethyl 4-hydroxy-2-oxo-2H-chromene moiety have been synthesized and screened for antimicrobial activity, showing significant effects against tested microorganisms. researchgate.net A study on ethyl-2-4-(3-(alkyl)-4-hydroxy-2H-chromen-2-one)phenyloxy-4,5-dihydro-4-methylthiazole-5-carboxylate derivatives established their Minimum Inhibitory Concentration (MIC) values against several bacterial strains. scielo.org.za The activity of these compounds, particularly against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, was noteworthy. scielo.org.za Similarly, various coumarin-3-carboxamide derivatives have been evaluated, with some showing moderate to good activity against Staphylococcus epidermidis and Staphylococcus aureus, as well as antifungal activity against Candida tropicalis. lew.ro

| Compound Derivative | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Ethyl-2-4-(3-(ethyl)-4-hydroxy-2H-chromen-2-one)phenyloxy-4,5-dihydro-4-methylthiazole-5-carboxylate | Staphylococcus aureus | 14 | scielo.org.za |

| Bacillus subtilis | 16 | scielo.org.za | |

| Escherichia coli | 12 | scielo.org.za | |

| Pseudomonas aeruginosa | 10 | scielo.org.za | |

| N-(1H-Benzimidazol-2-yl)-2-oxo-2H-chromene-3-carboxamide | Staphylococcus epidermidis | 312.5 | lew.ro |

| Candida tropicalis | >1000 | lew.ro | |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide | Staphylococcus aureus | 312.5 | lew.ro |

Anticancer Mechanisms

The chromene scaffold is a key feature in several potent anticancer agents. Derivatives of ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate have been shown to inhibit cancer cell proliferation through mechanisms that include the induction of apoptosis (programmed cell death) and arrest of the cell cycle at critical checkpoints.

For instance, a hybrid molecule combining coumarin and monastrol (B14932) demonstrated potent selective activity against the MCF-7 breast cancer cell line. Mechanistic studies revealed that this compound induced the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, and caused the cells to arrest in the G1 phase of the cell cycle. nih.gov Other studies on coumarin-pyrazole hybrids have shown significant cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), DU-145 (prostate cancer), and MCF-7, with IC50 values in the low micromolar range. nih.gov Furthermore, certain cinnamoyl-coumarin derivatives have shown particular efficacy against estrogen-dependent cancers like breast (MCF7) and ovarian (OVCAR) cell lines by acting as selective nonsteroidal inhibitors of 14β-hydroxysteroid dehydrogenase type 1, an enzyme critical for the synthesis of the potent estrogen, estradiol. nih.gov

| Compound Derivative | Cell Line | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Coumarin-pyrazole hybrid (36a) | HeLa | 5.75 µM | Cytotoxicity | nih.gov |

| MCF-7 | 9.14 µM | |||

| Coumarin-pyrazole hybrid (36b) | HeLa | 6.25 µM | nih.gov | |

| Coumarin-monastrol hybrid (II) | MCF-7 | Potent | Caspase-3 activation, Apoptosis, G1 phase arrest | nih.gov |

| Cinnamoyl-coumarin derivative | MCF-7, OVCAR | Effective | Inhibition of 14β-hydroxysteroid dehydrogenase type 1 | nih.gov |

Anti-Inflammatory Modulatory Effects

The 4-hydroxycoumarin (B602359) nucleus is associated with significant anti-inflammatory properties. mdpi.com Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate itself has been reported to possess anti-inflammatory effects. ontosight.ai The primary mechanism for this activity in coumarin derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. While detailed enzymatic inhibition data for the specific title compound is not extensively documented, the well-established anti-inflammatory profile of the 4-hydroxycoumarin class suggests its potential to modulate these pathways. mdpi.com

Neurodegenerative Disease Relevant Mechanisms

The coumarin scaffold has emerged as a promising platform for developing agents to treat neurodegenerative disorders like Alzheimer's disease. A key strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.

In silico studies of various coumarins have been conducted to predict their suitability as CNS-active agents and their potential to inhibit AChE. ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for a set of coumarins isolated from Clausena harmandiana revealed that the compounds generally met the criteria of Lipinski's rule of five for drug-likeness and were predicted to have high CNS absorption, a critical factor for targeting brain enzymes. acgpubs.org Molecular docking simulations of these coumarins into the active site of AChE showed favorable binding interactions, comparable to standard Alzheimer's drugs. acgpubs.org Further research on coumarin-3-carboxamide-N-morpholine hybrids identified compounds with potent in vitro inhibitory activity against AChE, with kinetic and docking studies confirming their ability to bind to the enzyme's active site. nih.gov These findings highlight the potential of the coumarin-3-carboxylate scaffold in designing novel cholinesterase inhibitors.

Molecular Docking and Computational Approaches in Biological Activity Prediction

Ligand-Protein Interaction Profiling

Molecular docking and crystal structure analysis are powerful tools for visualizing and understanding how a ligand like ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate interacts with its biological targets at an atomic level.

Crystal structure analysis of a related compound, ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, utilized Hirshfeld surface analysis to map and quantify intermolecular interactions. This analysis revealed the packing pattern and demonstrated that C-H···O intermolecular hydrogen bonds are significant in stabilizing the crystal structure, with the carbonyl-oxygen atom being a predominant hydrogen bond acceptor. researchgate.net

In the context of neurodegenerative diseases, molecular docking studies have profiled the interactions of coumarin derivatives within the active site of acetylcholinesterase. These studies show that the coumarin core can form key interactions with amino acid residues. For example, interactions with the crucial Trp84 residue in the catalytic anionic site (CAS) of AChE have been observed, which is a common feature of many known AChE inhibitors. acgpubs.org Docking of coumarin-3-carboxamide hybrids further confirmed a dual binding ability, interacting with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor and exert a biological effect. This approach has been applied to various classes of coumarin derivatives to understand their structure-activity relationships (SAR) and to design new, more potent compounds.

A 3D-pharmacophore model developed for antioxidant coumarin derivatives identified the fused benzene (B151609) ring and the oxygen atom of the pyran ring as prime pharmacophoric features crucial for activity. nih.govmdpi.com Another study focusing on coumarin analogs as α-glucosidase inhibitors for diabetes mellitus also successfully generated a pharmacophore model. This model highlighted the key structural features required for inhibitory activity, which was then used to build a robust 3D-QSAR model for predicting the activity of new compounds. acs.org For antibacterial applications, hypothetical pharmacophore models for coumarin derivatives have been designed to predict interactions with both Gram-positive and Gram-negative bacteria. nih.gov These models serve as valuable tools for the virtual screening of chemical libraries and the rational design of novel ethyl 3-hydroxy-2H-chromene-4-carboxylate derivatives with enhanced biological activities.

Future Directions and Research Gaps

Development of Novel and Efficient Synthetic Routes

The synthesis of chromene derivatives, including ethyl 3-hydroxy-2H-chromene-4-carboxylate, is a dynamic area of research. nih.gov While traditional methods have been established, there is a continuous drive towards more efficient, cost-effective, and environmentally benign synthetic strategies. nih.gov Future research should focus on the development of novel catalytic systems and the application of modern synthetic techniques.

Key research directions include:

Green Chemistry Approaches: The exploration of eco-friendly methods such as microwave-assisted and ultrasound-mediated synthesis can lead to reduced reaction times, higher yields, and minimized hazardous waste. nih.gov The use of sustainable raw materials and non-toxic catalysts is also a critical aspect of green synthesis. nih.gov

Advanced Catalysis: Investigating new heterogeneous and homogeneous catalysts, including nanocatalysts and organocatalysts, could provide pathways with higher selectivity and efficiency. rsc.orgnih.gov For instance, the use of l-proline (B1679175) as an organocatalyst has shown promise in the synthesis of related chromene structures.

Flow Chemistry: The implementation of continuous flow processes can offer advantages in scalability, safety, and process control for the synthesis of chromene derivatives.

Ring-Closing Metathesis: This powerful technique presents a highly efficient and practical approach for the construction of the chromene core, offering an alternative to classical condensation reactions. acs.org

| Methodology | Key Advantages | Research Gaps |

|---|---|---|

| Conventional Heating | Well-established procedures | Long reaction times, often requires harsh conditions and hazardous solvents |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields nih.gov | Scalability challenges, need for specialized equipment |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer nih.gov | Equipment dependency, potential for localized overheating |

| Photocatalysis | Mild reaction conditions, use of light as a green energy source rsc.org | Development of efficient and recyclable photocatalysts |

| Organocatalysis | Metal-free, often milder conditions, potential for enantioselectivity nih.gov | Catalyst loading and recyclability, substrate scope limitations |

Exploration of Undiscovered Chemical Reactivity and Transformations

The chemical reactivity of ethyl 3-hydroxy-2H-chromene-4-carboxylate is not yet fully explored. The presence of multiple functional groups—the enol-like hydroxy group, the α,β-unsaturated ester, and the benzopyran core—offers a rich landscape for novel chemical transformations.

Future research should investigate:

Selective Functionalization: Developing methods for the selective modification of the C-3 hydroxy group and the C-4 carboxylate group is crucial for creating a diverse library of derivatives. This includes exploring reactions like O-acylation of the enol form.

C-H Functionalization: Transition metal-catalyzed C-H activation presents a powerful tool for the direct and atom-economical functionalization of the aromatic ring and the pyran ring of the chromene scaffold.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the 2H-chromene ring under various conditions (e.g., nucleophilic attack) could lead to the discovery of novel ring-opening or rearrangement pathways to access different heterocyclic systems. For instance, reactions with nucleophiles like hydrazine (B178648) hydrate (B1144303) have been shown to induce ring cleavage in related coumarin (B35378) systems.

Cycloaddition Reactions: The double bond within the pyran ring could potentially participate in cycloaddition reactions, providing a route to complex polycyclic structures.

Advanced Computational Studies for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools to gain deeper insights into the structural, electronic, and reactive properties of ethyl 3-hydroxy-2H-chromene-4-carboxylate. Advanced theoretical studies can guide experimental work and accelerate the discovery of new applications.

Areas for future computational research include:

Density Functional Theory (DFT) Studies: DFT and Time-Dependent DFT (TD-DFT) can be employed to analyze electronic and structural aspects, calculate frontier molecular orbitals (FMOs), and predict spectroscopic properties. rsc.org Such studies can also elucidate the mechanisms of synthetic reactions and predict the regioselectivity of functionalization reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives with potential biological activity, QSAR modeling can help in identifying the key structural features responsible for their effects, thereby guiding the design of more potent compounds.

Prediction of Material Properties: Computational methods can be used to predict properties relevant to materials science, such as non-linear optical (NLO) properties, by calculating parameters like polarizability and hyperpolarizability. rsc.org Hirshfeld surface analysis can also be used to understand intermolecular interactions and crystal packing. researchgate.net

| Computational Method | Potential Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism elucidation, property prediction | Electronic structure, orbital energies (HOMO/LUMO), reaction pathways, spectroscopic data rsc.org |

| Molecular Docking | Investigation of biological interactions | Binding modes and affinities with protein targets |

| Hirshfeld Surface Analysis | Understanding crystal packing | Visualization and quantification of intermolecular interactions researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Guiding drug design | Correlation of structural features with biological activity |

Novel Applications in Emerging Fields of Chemistry and Materials Science

The unique structure of ethyl 3-hydroxy-2H-chromene-4-carboxylate makes it a promising candidate for applications beyond its traditional roles. Its chromene core is a key component in many fluorescent molecules. aip.orgresearchgate.net

Promising areas for novel applications include:

Fluorescent Probes and Chemosensors: The chromene scaffold is known for its distinctive photophysical properties. aip.orgresearchgate.net By appropriate functionalization, ethyl 3-hydroxy-2H-chromene-4-carboxylate could be developed into selective and sensitive fluorescent probes for detecting various analytes such as metal ions, anions, and biologically relevant molecules. researchgate.netresearchgate.net The development of "turn-on" or "turn-off" fluorescent sensors is a particularly active area of research. nih.govresearchgate.net

Organic Electronics: Chromene derivatives with extended π-conjugation could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Non-Linear Optical (NLO) Materials: Computational studies on related chromenes suggest they can possess significant NLO properties. rsc.org This opens up the possibility of designing and synthesizing derivatives of ethyl 3-hydroxy-2H-chromene-4-carboxylate for applications in photonics and optoelectronics.

Functional Dyes: The chromene skeleton is a component of various dyes. aip.org Research into modifying the structure could lead to new dyes with tailored absorption and emission properties for applications in imaging, textiles, and food science.

Interdisciplinary Research Synergies with Biological Systems (focused on mechanistic insights)

The chromene nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govuomphysics.net Understanding the mechanistic basis of these activities is a key research gap.

Future interdisciplinary research should focus on:

Molecular Target Identification: Identifying the specific enzymes, receptors, or other biomolecules with which ethyl 3-hydroxy-2H-chromene-4-carboxylate and its derivatives interact is a primary goal. For example, some chromene derivatives have been investigated as inhibitors of myosin ATPases. nih.gov

Mechanism of Action Studies: Employing techniques such as molecular docking, X-ray crystallography of protein-ligand complexes, and various biophysical assays can provide detailed mechanistic insights into how these compounds exert their biological effects at a molecular level.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues and evaluation of their biological activity can elucidate the structural requirements for potent and selective interaction with biological targets. This involves understanding how modifications to the chromene core and its substituents influence activity.

Probes for Chemical Biology: Functionalized derivatives could be developed as chemical probes to study biological processes. For instance, fluorescently labeled versions could be used to visualize specific targets within living cells. researchgate.netnottingham.ac.uk

By systematically addressing these research gaps, the scientific community can pave the way for new discoveries and applications based on the ethyl 3-hydroxy-2H-chromene-4-carboxylate scaffold.

Q & A

Q. What are the established synthetic routes for ethyl 3-hydroxy-2H-chromene-4-carboxylate, and how can reaction conditions be optimized for higher yields?